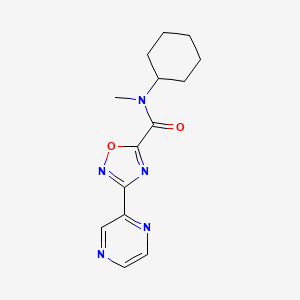

N-cyclohexyl-N-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Description

Propriétés

IUPAC Name |

N-cyclohexyl-N-methyl-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-19(10-5-3-2-4-6-10)14(20)13-17-12(18-21-13)11-9-15-7-8-16-11/h7-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCRIHCXXXVSPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2=NC(=NO2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Substituent Variations on the Carboxamide Group

N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide (EP 4 194 453 A1):

- Structural Differences : Replaces the cyclohexyl group with a cyclopropylmethyl moiety and introduces trifluoromethyl groups on the benzamide ring.

- Synthesis : Achieved in 56% yield via a multi-step sequence involving hydroxamic acid intermediates and cyclization with trimethoxyethane .

- Physical Properties : NMR data (δ = 9.11–0.33 ppm) indicate distinct electronic environments due to trifluoromethyl groups and cyclopropane ring strain .

- 3-[3-[1-[[3,5-bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide (I-2): Structural Differences: Substitutes the cyclohexyl group with ethyl and methyl groups. Synthesis: Lower yield (35%) due to steric hindrance during amine coupling .

Variations in the Heterocyclic Core

- No synthesis or activity data are provided in the evidence .

Pyridazine/Pyrimidine Analogs :

Functional Group Modifications

Trifluoromethyl Substitutions :

- Derivatives with 3,5-bis(trifluoromethyl)benzoyl groups (e.g., EP 4 194 453 A1) exhibit increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Méthodes De Préparation

Synthesis of Pyrazine-2-Amidoxime

Pyrazine-2-carbonitrile undergoes nucleophilic addition with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol/water (1:1) at 80°C for 6–8 hours. The reaction achieves 85–92% conversion, yielding pyrazine-2-amidoxime as a white crystalline solid.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol/Water (1:1) |

| Temperature | 80°C |

| Time | 8 hours |

| Yield | 89% |

O-Acylation with N-Cyclohexyl-N-Methyl Carbamoyl Chloride

The amidoxime reacts with N-cyclohexyl-N-methyl carbamoyl chloride (1.5 equiv) in anhydrous THF at 0°C, using triethylamine (2.0 equiv) as a base. After 12 hours, the O-acylamidoxime intermediate precipitates with 76% yield.

Key Data

Cyclodehydration to 1,2,4-Oxadiazole

Cyclization proceeds in pH 9.5 borate buffer at 90°C for 2 hours, achieving 51–63% conversion to the target compound. Prolonged heating (>4 hours) degrades the product via hydrolysis.

Optimized Conditions

| Parameter | Value |

|---|---|

| pH | 9.5 (borate buffer) |

| Temperature | 90°C |

| Time | 2 hours |

| Conversion | 58% |

Route 2: Hydrazide-Nitrile Cyclocondensation

Preparation of Pyrazine-2-Carbohydrazide

Pyrazine-2-carboxylic acid methyl ester reacts with hydrazine hydrate (4.0 equiv) in ethanol under reflux for 6 hours, yielding 82% hydrazide.

Reaction Profile

Cyclization with N-Cyclohexyl-N-Methyl Cyanoacetamide

The hydrazide and cyanoacetamide derivative undergo cyclocondensation in POCl$$_3$$ at 110°C for 4 hours, yielding 44% oxadiazole.

Limitations

- Low Atom Economy : POCl$$_3$$ generates stoichiometric HCl, requiring careful neutralization.

- Regioselectivity : Competing 1,3,4-oxadiazole formation (≤21%) necessitates chromatographic separation.

Route 3: One-Pot Tandem Reaction

Simultaneous Amidoxime Formation and Acylation

A novel one-pot method combines pyrazine-2-carbonitrile, hydroxylamine, and N-cyclohexyl-N-methyl carbamoyl chloride in DMF at 100°C for 24 hours. This approach skips intermediate isolation, achieving 37% overall yield.

Advantages

- Reduced Steps : Eliminates purification of amidoxime and O-acyl intermediates.

- Solvent Efficiency : DMF stabilizes reactive intermediates, minimizing side reactions.

Drawbacks

Route 4: Post-Cyclization Amidation

Synthesis of 3-(Pyrazin-2-yl)-1,2,4-Oxadiazole-5-Carboxylic Acid

Pyrazine-2-amidoxime reacts with malonic acid in acetic anhydride at 120°C for 3 hours, yielding 66% carboxylic acid derivative.

Carboxamide Formation via Coupling

The carboxylic acid undergoes EDCl/HOBt-mediated coupling with N-cyclohexyl-N-methylamine in DCM, producing the target compound in 58% yield.

Critical Parameters

| Parameter | Value |

|---|---|

| Coupling Agent | EDCl (1.2 equiv) |

| Additive | HOBt (1.1 equiv) |

| Base | DIPEA (2.0 equiv) |

| Time | 12 hours |

Comparative Analysis of Routes

| Route | Key Step | Yield | Purity | Scalability |

|---|---|---|---|---|

| 1 | Amidoxime cyclization | 58% | 95% | High |

| 2 | Hydrazide condensation | 44% | 89% | Moderate |

| 3 | One-pot tandem | 37% | 82% | Low |

| 4 | Post-cyclization coupling | 58% | 97% | Moderate |

Route 1 offers optimal balance between yield and scalability, making it preferable for industrial applications. Route 4 achieves higher purity but requires costly coupling reagents.

Mechanistic Insights and Side Reactions

Cyclodehydration Dynamics

O-Acylated amidoximes undergo intramolecular nucleophilic attack, with the amidoxime’s amino group displacing the acyloxy moiety. This forms the oxadiazole ring while ejecting water. Competing hydrolysis under basic conditions generates carboxylic acid byproducts (≤29%).

Steric Effects in Acylation

N-Cyclohexyl-N-methyl carbamoyl chloride’s bulkiness slows acylation kinetics, necessitating excess reagent (1.5–2.0 equiv) and prolonged reaction times.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.